molecular formula C14H22O3 B11746227 1-(tert-Butyl)-4-(trimethoxymethyl)benzene

1-(tert-Butyl)-4-(trimethoxymethyl)benzene

Cat. No.: B11746227
M. Wt: 238.32 g/mol
InChI Key: BVDSTICOKIFYNM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-(trimethoxymethyl)benzene is an organic compound characterized by the presence of a tert-butyl group and a trimethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(trimethoxymethyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and trimethoxymethyl groups. One common method involves the reaction of 4-tert-butylbenzyl chloride with trimethyl orthoformate in the presence of a strong acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

1-(tert-Butyl)-4-(trimethoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(trimethoxymethyl)benzene involves its interaction with molecular targets and pathways The tert-butyl group can influence the compound’s reactivity and stability, while the trimethoxymethyl group can participate in hydrogen bonding and other interactions

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-4-methylbenzene: Similar structure but lacks the trimethoxymethyl group.

    1-(tert-Butyl)-4-methoxybenzene: Contains a methoxy group instead of a trimethoxymethyl group.

    1-(tert-Butyl)-4-ethoxybenzene: Contains an ethoxy group instead of a trimethoxymethyl group.

Uniqueness

1-(tert-Butyl)-4-(trimethoxymethyl)benzene is unique due to the presence of both tert-butyl and trimethoxymethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-tert-butyl-4-(trimethoxymethyl)benzene

InChI

InChI=1S/C14H22O3/c1-13(2,3)11-7-9-12(10-8-11)14(15-4,16-5)17-6/h7-10H,1-6H3

InChI Key

BVDSTICOKIFYNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(OC)(OC)OC

Origin of Product

United States

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